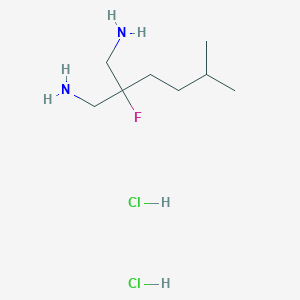![molecular formula C11H15NO2 B1484792 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol CAS No. 2166180-74-9](/img/structure/B1484792.png)
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Descripción general
Descripción
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a hydroxycyclobutyl group attached to an amino group, which is further connected to a methylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound may involve the precursor-directed in situ synthesis (PDSS) method. This method allows for the efficient synthesis of complex molecules by using precursors that are transformed into the desired product in situ .
Análisis De Reacciones Químicas
Types of Reactions
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydrophenoxazinone by purified human hemoglobin.
Substitution: It can react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone.
Common Reagents and Conditions
Common reagents used in these reactions include acetylacetone and absolute ethanol. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dihydrophenoxazinone and 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .
Aplicaciones Científicas De Investigación
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol has several scientific research applications, including:
Chemistry: It is used as a masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds.
Biology: The compound has been studied for its potential cytotoxicity against human fibrosarcoma HT1080 cells.
Medicine: It is used in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series.
Industry: The compound is utilized in the production of various chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can act as a sensitizer in contact allergy to Disperse Yellow 3 by reacting with acetylacetone . Additionally, it can undergo oxidative reactions with human hemoglobin, leading to the formation of dihydrophenoxazinone .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylphenol: This compound is a hydroxytoluene that is phenol substituted by amino and methyl groups at positions 2 and 4, respectively.
2-Hydroxy-5-methylaniline: Another similar compound with a hydroxyl group and an amino group attached to a benzene ring.
3-Amino-4-hydroxytoluene: A compound with similar structural features and chemical properties.
Uniqueness
Its ability to act as a masking tool for reactive carbonyl compounds and its cytotoxic properties make it a valuable compound for scientific research and industrial applications .
Propiedades
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIMIUPTHGAJE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B1484709.png)
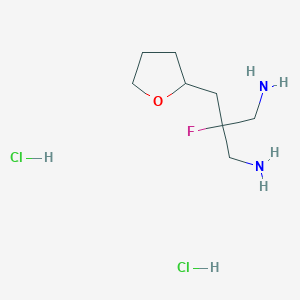
![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)
amine hydrochloride](/img/structure/B1484714.png)

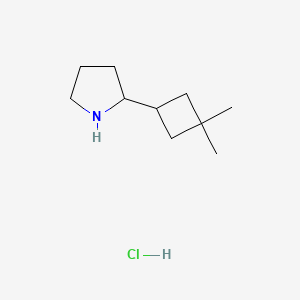
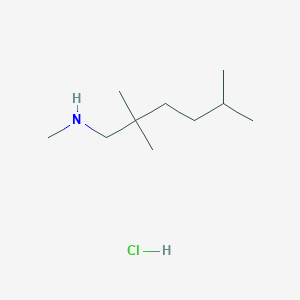
![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)



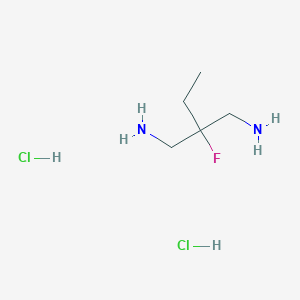
![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
